molecular formula C22H30N2O3S B2716789 2,4,5-trimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 954249-56-0

2,4,5-trimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No.: B2716789
CAS No.: 954249-56-0
M. Wt: 402.55
InChI Key: FBWLSNKCVWKCRT-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a benzenesulfonamide core with a morpholine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide coreThe phenyl group is then attached through a coupling reaction, such as Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and coupling steps, as well as the development of efficient purification processes to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or the aromatic rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

2,4,5-trimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves its interaction with molecular targets in biological systems. The sulfonamide group can form hydrogen bonds with proteins, while the morpholine ring and phenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamides with different substituents, such as:

  • 2,4,5-trimethylbenzenesulfonamide
  • N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
  • 2,4,5-trimethyl-N-(3-(2-morpholino)propyl)benzenesulfonamide

Uniqueness

What sets 2,4,5-trimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide apart is the combination of the trimethylbenzene core with the morpholine and phenyl groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2,4,5-trimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-17-14-19(3)22(15-18(17)2)28(25,26)23-10-7-11-24-12-13-27-21(16-24)20-8-5-4-6-9-20/h4-6,8-9,14-15,21,23H,7,10-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWLSNKCVWKCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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